(Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Evolution of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives have undergone significant evolution since their first synthesis in the late 19th century. Initially explored as synthetic intermediates, their pharmacological potential became evident through early 20th-century studies revealing antimicrobial and antiparasitic properties. The fusion of a benzene ring with a thiazole moiety creates a planar, aromatic system capable of diverse non-covalent interactions, making it a privileged scaffold in drug discovery. By the mid-20th century, researchers recognized that substitutions at the 2-, 4-, and 6-positions of the benzothiazole core could dramatically alter biological activity.
The 1990s marked a turning point with the discovery of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), which exhibited selective antitumor activity through cytochrome P450-mediated bioactivation. This breakthrough catalyzed systematic investigations into structure-activity relationships (SAR), particularly for cancer therapeutics. Contemporary work has expanded applications to neurodegenerative diseases, with benzothiazole-based compounds demonstrating tau protein aggregation inhibition. The compound (Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide represents a modern iteration of this scaffold, integrating three strategic modifications:
- 4-Chloro substitution : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability.
- 3-Allyl group : Introduces conformational flexibility and potential for Michael addition reactions in biological systems.
- Morpholinosulfonyl benzamide : Combines hydrogen-bond acceptor capacity with improved solubility via the morpholine ring.
Strategic Role in Targeted Drug Discovery Paradigms
This compound exemplifies three key strategies in contemporary drug design:
Multitarget Engagement
The benzothiazole core enables simultaneous interaction with multiple biological targets. Molecular modeling suggests the 4-chloro group may intercalate into DNA base pairs, while the morpholinosulfonyl moiety could inhibit kinase ATP-binding pockets. Such polypharmacology is particularly valuable in complex diseases like cancer, where single-target therapies often fail due to compensatory pathways.
Prodrug Optimization
Structural features indicate potential prodrug characteristics. The Z-configuration of the imine linkage (-N=C-) creates a hydrolytically labile site, potentially enabling controlled release of active metabolites in vivo. The allyl group’s α,β-unsaturated ketone system may undergo glutathione conjugation, a common detoxification pathway that could be exploited for tumor-selective activation.
Computational-Guided Design
Recent advances in QSAR modeling have informed the compound’s optimization. The morpholine ring’s 154° bond angles and 1.4 Å nitrogen-oxygen distances align with optimal parameters for solubility enhancement without compromising target binding. Molecular dynamics simulations predict strong interactions with the hERG channel’s S6 helix (Kv11.1), suggesting potential antiarrhythmic applications.
Position Within Contemporary Structure-Activity Relationship Research
Critical SAR insights emerge from analyzing this compound’s substituents:
The 4-chloro substitution follows established trends where electron-withdrawing groups at this position enhance anticancer activity by upregulating reactive oxygen species (ROS) production. The allyl group’s vinylic protons (δ 5.2–5.8 ppm in $$^{1}\text{H NMR}$$) create a dipole moment (1.2 D) that may facilitate interactions with cysteine residues in target proteins.
Comparative studies with unsubstituted benzothiazoles show a 3.5-fold increase in cytotoxicity against HEK293 cells (IC$$_{50}$$ = 4.79 μM vs. 16.8 μM). The morpholinosulfonyl group contributes to this enhancement by improving solubility (logS = -3.1 vs. -4.9 for methylsulfonyl analogs) while maintaining nanomolar-level binding affinity.
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-2-10-25-19-17(22)4-3-5-18(19)30-21(25)23-20(26)15-6-8-16(9-7-15)31(27,28)24-11-13-29-14-12-24/h2-9H,1,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFWVPWZVCAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on synthesis, mechanisms of action, and efficacy in various biological models.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the condensation of 4-chlorobenzo[d]thiazole derivatives with morpholinosulfonyl benzamides. Various synthetic pathways have been explored, including:
- Knoevenagel Condensation : This method has been widely used to produce benzothiazole derivatives with enhanced biological activity .
- Molecular Hybridization : Combining different pharmacophores to improve efficacy and reduce toxicity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis .
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7c | NT | 0.32 |
The above table summarizes the inhibitory concentrations of various synthesized benzothiazole derivatives, demonstrating their effectiveness against bacterial strains.
Anticancer Activity
In vitro studies have shown that related compounds can inhibit solid tumor cell lines with IC50 values in the low micromolar range. For example, one derivative exhibited an IC50 value of 1.30 μM against HepG2 cells, suggesting that modifications to the benzothiazole structure can enhance anticancer activity .
The biological activity of this compound may involve multiple mechanisms:
- Histone Deacetylase Inhibition : Some benzothiazole derivatives have been shown to inhibit HDAC enzymes, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects .
Case Studies
A case study involving a derivative of this compound demonstrated significant tumor growth inhibition in xenograft models. The treatment resulted in a tumor growth inhibition percentage comparable to established chemotherapeutics, underscoring the potential clinical relevance of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs sharing the benzo[d]thiazole or benzamide core, focusing on substituent effects, spectral properties, and biological activities.
Structural Analogues and Substituent Variations
*DFB: 2,6-difluorobenzamide
Spectral and Physicochemical Comparisons
- IR Spectroscopy: The target compound lacks a C=O stretch (~1660–1682 cm⁻¹) in its triazole/thione tautomeric form, contrasting with hydrazinecarbothioamide precursors (e.g., compounds [4–6] in ) . Morpholinosulfonyl groups exhibit strong S=O stretches (~1350–1150 cm⁻¹), consistent with azepane sulfonyl analogs in .
- NMR :
- Solubility: Morpholinosulfonyl and azepane sulfonyl groups enhance water solubility compared to halogenated analogs (e.g., 4-chloro substituents) due to polar sulfonyl interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
